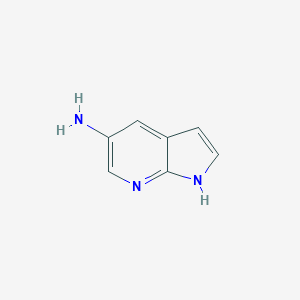

5-Amino-7-azaindole

描述

Structure

3D Structure

属性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBENCHEUFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471009 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-07-4 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendance of 5-Amino-7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of the ubiquitous indole nucleus, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapeutics. Among its derivatives, 5-Amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-amine) stands out as a critical building block for a multitude of clinically relevant molecules, most notably kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, historical and modern synthetic routes, and the pivotal role of this compound in the modulation of key cellular signaling pathways.

Discovery and Historical Context

The journey of this compound begins with the initial synthesis of its parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), by M. M. Robison and B. L. Robison in 1955. This pioneering work laid the groundwork for the exploration of this heterocyclic system. The initial interest in azaindoles was driven by their structural similarity to indoles and purines, suggesting potential for diverse biological activities.

The first synthesis of this compound was reported in 1959 by Robison and colleagues.[1] This early route established a foundational, albeit lengthy, pathway to this important intermediate. The early exploration into substituted 7-azaindoles was part of a broader investigation into the chemical and biological properties of this novel class of compounds.

Synthetic Evolution: From Classical Methods to Modern Efficiency

The synthesis of this compound has undergone significant evolution, moving from multi-step classical procedures to more streamlined and efficient modern methodologies.

The Robison Synthesis (1959)

The original synthesis of this compound, as described by Robison, is a four-step process commencing with the reduction of 7-azaindole to 7-azaindoline. This is followed by nitration at the 5-position, rearomatization, and finally, reduction of the nitro group to the desired amine. While historically significant, this method is characterized by harsh reaction conditions and modest overall yields.

Experimental Protocol: Robison Synthesis of this compound

Step 1: Reduction of 7-Azaindole to 7-Azaindoline

-

Reagents and Conditions: 7-azaindole, Raney Nickel, Ethanol, H₂ gas (5 bar).

-

Procedure: A solution of 7-azaindole in ethanol is treated with Raney Nickel and subjected to hydrogenation at elevated temperature and pressure for an extended period. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 7-azaindoline.

Step 2: Nitration of 7-Azaindoline

-

Reagents and Conditions: 7-azaindoline, fuming HNO₃, concentrated H₂SO₄, -5 °C.

-

Procedure: 7-azaindoline is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperature. The reaction mixture is stirred, and upon completion, it is poured onto ice, and the resulting precipitate of 5-nitro-7-azaindoline is collected by filtration.

Step 3: Dehydrogenation to 5-Nitro-7-azaindole

-

Reagents and Conditions: 5-nitro-7-azaindoline, Palladium on Carbon (Pd/C), high temperature.

-

Procedure: 5-nitro-7-azaindoline is heated with a catalytic amount of palladium on carbon in a suitable high-boiling solvent to effect dehydrogenation, yielding 5-nitro-7-azaindole.

Step 4: Reduction of 5-Nitro-7-azaindole

-

Reagents and Conditions: 5-nitro-7-azaindole, H₂, catalyst (e.g., Pd/C), Ethanol.

-

Procedure: A solution of 5-nitro-7-azaindole in ethanol is subjected to catalytic hydrogenation to reduce the nitro group, affording the final product, this compound.

Modern Microwave-Assisted Synthesis

A significantly improved and more efficient synthesis of this compound has been developed, starting from the readily available 2-amino-5-nitropyridine. This modern approach utilizes a microwave-promoted heteroannulation reaction as the key step and boasts a much higher overall yield.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Step 1: Iodination of 2-Amino-5-nitropyridine

-

Reagents and Conditions: 2-Amino-5-nitropyridine, N-iodosuccinimide (NIS), Acetonitrile.

-

Procedure: To a solution of 2-amino-5-nitropyridine in acetonitrile, N-iodosuccinimide is added, and the mixture is stirred at room temperature until the reaction is complete. The product, 2-amino-3-iodo-5-nitropyridine, is isolated by standard work-up procedures.

Step 2: Sonogashira Coupling

-

Reagents and Conditions: 2-amino-3-iodo-5-nitropyridine, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine, THF.

-

Procedure: The iodinated pyridine derivative is subjected to a Sonogashira cross-coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent like THF.

Step 3: Microwave-Assisted Cyclization and Desilylation

-

Reagents and Conditions: The product from Step 2, suitable solvent, microwave irradiation.

-

Procedure: The trimethylsilyl-protected alkynylpyridine is dissolved in a suitable solvent and subjected to microwave irradiation. This promotes the intramolecular cyclization and concomitant removal of the trimethylsilyl group to form 5-nitro-7-azaindole.

Step 4: Reduction of the Nitro Group

-

Reagents and Conditions: 5-nitro-7-azaindole, Iron powder, ammonium chloride, ethanol/water.

-

Procedure: The 5-nitro-7-azaindole is reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an activating agent like ammonium chloride in a mixed solvent system of ethanol and water.

Quantitative Data Summary

The following table summarizes the yields for the key synthetic routes to this compound, highlighting the significant improvement in efficiency with modern methods.

| Synthesis Route | Starting Material | Step 1 Yield | Step 2 Yield | Step 3 Yield | Step 4 Yield | Overall Yield |

| Robison (1959) | 7-Azaindole | N/A | N/A | N/A | N/A | ~21%[2] |

| Microwave-Assisted | 2-Amino-5-nitropyridine | ~90% | ~85% | ~90% | ~95% | ~66% [3] |

Role in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the protein kinase backbone. The 5-amino group provides a key vector for introducing substituents that can occupy adjacent pockets in the ATP-binding site, thereby enhancing potency and selectivity.

A prominent example of a signaling pathway targeted by this compound-derived drugs is the PI3K/AKT/mTOR pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a this compound derivative.

The diagram above illustrates how activation of Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTORC1, ultimately promoting cell growth and survival. This compound-based inhibitors are designed to bind to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.

Conclusion

This compound has transitioned from a laboratory curiosity to an indispensable tool in modern drug discovery. Its synthetic accessibility has been dramatically improved through the development of efficient, microwave-assisted methodologies. As a key pharmacophore, it continues to be a focal point for the design of novel kinase inhibitors and other targeted therapeutics. The in-depth understanding of its synthesis and its role in modulating critical cellular pathways, such as the PI3K/AKT/mTOR cascade, is essential for researchers and scientists dedicated to the advancement of next-generation medicines.

References

- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-7-azaindole

Introduction

5-Amino-7-azaindole, a heterocyclic amine and a bioisostere of indole, serves as a critical building block in medicinal chemistry and drug development. Its structure is foundational for the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors for oncology.[1][2][3] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and pKa, which in turn influences the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[2] This guide provides a detailed overview of the core physicochemical properties of this compound, experimental protocols for its characterization, and its role as a key synthetic intermediate.

Core Physicochemical Properties

This compound is typically a yellow to brown crystalline solid.[4] While experimental data for some properties are limited, a combination of reported experimental values and predictive models provides a comprehensive profile of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Melting Point | 128-129°C | [4] |

| Boiling Point | 361.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.28 ± 0.20 (Predicted) | [4] |

| Appearance | Yellow to yellow/brown solid | [4] |

| Topological Polar Surface Area | 54.7 Ų | [5] |

Note: Solubility data is not extensively reported in the literature, but azaindole scaffolds are generally recognized for enhancing aqueous solubility compared to their indole counterparts.[6]

Spectral Properties

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (300 MHz, DMSO-d6) δ 11.04 (s, 1H), 7.70 (d, J= 2.4 Hz, 1H), 7.27–7.18 (m, 1H), 7.08 (d, J= 2.3 Hz, 1H), 6.22–6.06 (m, 1H), 4.62 (s, 2H).[7] |

| Mass Spectrometry (MS) | (ESI+): mass calcd. for C₇H₇N₃ 133.1, m/z found 133.9 [M+H]⁺.[7] |

Experimental Protocols

The characterization of this compound is intrinsically linked to its synthesis. The following protocol details a common method for its preparation and subsequent analysis.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 5-Nitro-7-azaindole to produce this compound.

Objective: To synthesize this compound.

Materials:

-

5-Nitro-7-azaindole (500 mg, 3.07 mmol)

-

Methanol (MeOH, 125 mL)

-

10% Palladium on Carbon (Pd/C) (326 mg, 0.306 mmol)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Celite® 545

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A solution of 5-Nitro-7-azaindole (500 mg) in methanol (125 mL) is prepared in a suitable reaction flask.

-

The solution is stirred under a nitrogen atmosphere.

-

10% Pd/C catalyst (326 mg) is added to the stirred solution.

-

The reaction vessel is evacuated and backfilled with hydrogen gas (e.g., using a balloon) and the mixture is stirred vigorously at 20 °C overnight.

-

Upon reaction completion, the suspension is filtered through a pad of Celite® to remove the Pd/C catalyst.

-

The filter cake is washed with additional methanol.

-

The combined organic filtrates are concentrated under reduced pressure (in vacuo) to yield the final product, this compound.[4][7]

Characterization:

-

Melting Point Determination: The melting point of the resulting solid is determined using a standard melting point apparatus.

-

NMR Spectroscopy: The structure is confirmed by dissolving a small sample in deuterated dimethyl sulfoxide (DMSO-d6) and acquiring a ¹H NMR spectrum.[7]

-

Mass Spectrometry: The molecular weight is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) to observe the [M+H]⁺ ion.[7]

Visualizations

Logical Workflow: Synthesis of this compound

The synthesis of this compound from its nitro precursor is a key process for obtaining this valuable intermediate. The following diagram illustrates the workflow of this chemical transformation.

As this compound is primarily a synthetic intermediate, its direct involvement in signaling pathways is not well-documented. Instead, its importance lies in its incorporation into larger molecules that are designed to interact with biological targets, such as various protein kinases involved in cancer progression.[2][8] The 7-azaindole core provides a scaffold that can form key hydrogen bond interactions within the ATP-binding site of kinases.[1]

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 100960-07-4 [m.chemicalbook.com]

- 5. 1H-pyrrolo(2,3-b)pyridin-5-amine | C7H7N3 | CID 11715187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 100960-07-4 [chemicalbook.com]

- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-Amino-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 5-Amino-7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridin-5-amine), a key intermediate in pharmaceutical synthesis. This document outlines the available data, details relevant experimental methodologies, and presents a logical workflow for its chemical synthesis.

Core Physicochemical Data

The melting point of this compound has been reported in scientific literature, with slight variations depending on the synthetic route and purity of the final compound. A boiling point for this compound has not been reported, likely due to its tendency to decompose at elevated temperatures before reaching a boiling state under standard atmospheric pressure.

| Property | Value | Source |

| Melting Point | 127–129 °C | [1] |

| Melting Point (Literature Value) | 130.5–131.5 °C | [1] |

| Melting Point (Alternative Synthesis) | 118–121 °C | [1] |

| Boiling Point | Data not available | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is typically determined using the capillary melting point method. This standard procedure for organic solids provides a melting range, which is indicative of the compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[3]

-

Spatula[4]

-

Mortar and pestle (for sample preparation)[5]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.[6]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[3][6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[3][4]

Synthesis Workflow

This compound is a valuable building block in medicinal chemistry. One common synthetic route begins with the commercially available 2-amino-5-nitropyridine. The following diagram illustrates a logical workflow for this synthesis.

This diagram outlines a multi-step synthesis that involves an initial iodination of the starting material, followed by a Sonogashira coupling to introduce an alkyne functional group. A key step is the microwave-assisted cyclization to form the azaindole ring system, which is subsequently reduced to yield the final this compound product.[1]

References

Determining the Solubility of 5-Amino-7-azaindole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Amino-7-azaindole, a key heterocyclic building block in medicinal chemistry. An understanding of the solubility of this compound in various organic solvents is critical for its application in drug discovery and development, impacting aspects from reaction kinetics and purification to formulation and bioavailability. While specific quantitative solubility data for this compound is not extensively published, this guide outlines a robust experimental protocol for its determination and presents an illustrative dataset.

The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its behavior throughout the drug development pipeline. Azaindole derivatives are often explored as bioisosteres of indoles to enhance properties such as solubility and metabolic stability.[1][2] For this compound, precise solubility data in relevant organic solvents is crucial for:

-

Synthetic Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for derivatization and scale-up.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing appropriate dosage forms and delivery systems.

-

In vitro and in vivo studies: Ensuring accurate compound concentration in biological assays.

While some derivatives of 7-azaindole have been noted for their low solubility in common organic solvents like methanol and acetone, others have demonstrated enhanced solubility compared to their indole counterparts.[3][4] Therefore, experimental determination of solubility for each specific derivative, such as this compound, is imperative.

Quantitative Solubility Data

The following table presents a set of hypothetical, yet realistic, solubility values for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes to guide researchers in the expected range of solubilities and to provide a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | 5.2 | 0.039 | Shake-Flask/HPLC |

| Ethanol | 25 | 3.8 | 0.029 | Shake-Flask/HPLC |

| Isopropanol | 25 | 1.5 | 0.011 | Shake-Flask/HPLC |

| Acetonitrile | 25 | 2.1 | 0.016 | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | 0.8 | 0.006 | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.75 | Shake-Flask/HPLC |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | > 0.75 | Shake-Flask/HPLC |

| Dichloromethane (DCM) | 25 | 0.5 | 0.004 | Shake-Flask/HPLC |

| Hexane | 25 | < 0.1 | < 0.00075 | Shake-Flask/HPLC |

Note: The data presented in this table is illustrative and should be confirmed by experimental measurement.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound in various organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

2. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration in solution is no longer increasing.

3. Sample Processing

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

4. Quantification by HPLC

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or a mobile phase component).

-

Dilute the filtered supernatant samples with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where this compound has maximum absorbance.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve and the peak areas obtained.

-

Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. Adherence to a standardized protocol, such as the one described, is essential for generating high-quality, reproducible data that can confidently inform the progression of drug discovery and development projects.

References

5-Amino-7-azaindole: A Comprehensive Technical Guide to its Acid-Base Properties and pKa

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-7-azaindole, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. As a bioisostere of endogenous ligands, its derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies. Understanding the acid-base properties and the dissociation constant (pKa) of this compound is fundamental for predicting its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, excretion, and target engagement. This technical guide provides an in-depth analysis of the pKa and acid-base characteristics of this compound, complete with experimental protocols and a visualization of its role in a key biological pathway.

Acid-Base Properties and pKa of this compound

This compound possesses both acidic and basic centers, primarily due to the presence of the pyrrole and pyridine rings, as well as the amino substituent. The nitrogen atoms in the molecule are the key sites for protonation and deprotonation. The pyridine nitrogen (N7) is basic and readily accepts a proton, while the pyrrole nitrogen (N1) is generally considered weakly acidic and can be deprotonated under strongly basic conditions. The amino group at the 5-position (5-NH2) is also a basic site.

Quantitative Data

| Compound | Predicted pKa | Method |

| This compound | 8.28 ± 0.20 | Computational Prediction |

This predicted pKa value suggests that the most basic site in this compound has a pKa of approximately 8.28. At a physiological pH of 7.4, a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility, membrane permeability, and interactions with biological targets.

Experimental Protocols for pKa Determination

To experimentally determine the pKa of this compound, several well-established methods can be employed. The choice of method often depends on the compound's properties, such as its solubility and UV-Vis absorbance characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution should be kept constant using an inert salt (e.g., 0.15 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

-

Spectral Analysis: Record the UV-Vis absorbance spectra of this compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Measurement: Prepare solutions of this compound at a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the previously identified wavelengths.

-

Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the ratio of the absorbances of the acidic and basic forms at different pH values.

Role in Kinase Inhibition: A Signaling Pathway Perspective

Derivatives of 7-azaindole are prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade. The protonation state of the 7-azaindole scaffold, governed by its pKa, can significantly influence its binding affinity to the kinase active site through electrostatic interactions and hydrogen bonding.

Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor in a cellular signaling pathway.

Caption: Generalized kinase inhibition by a 7-azaindole derivative.

Conclusion

The acid-base properties and pKa of this compound are critical physicochemical parameters that dictate its behavior in biological systems. While a predicted pKa of 8.28 provides a valuable starting point, experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential for obtaining a precise value. A thorough understanding of these properties is indispensable for the rational design and development of novel 7-azaindole-based therapeutics, particularly in the realm of kinase inhibitors. The ability to modulate the pKa through structural modifications allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles, ultimately leading to safer and more effective medicines.

Spectroscopic Characterization of 5-Amino-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Core Spectroscopic Data

The structural elucidation and confirmation of this compound (C7H7N3, MW: 133.15 g/mol ) are achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] The quantitative data obtained from these methods are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH-indole) | 11.04 | s (br) | - |

| H-6 | 7.70 | d | 2.4 |

| H-2 | 7.27-7.18 | m | - |

| H-4 | 7.08 | d | 2.3 |

| H-3 | 6.22-6.06 | m | - |

| NH₂-5 | 4.62 | s (br) | - |

| Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 134.0718 | 133.9 |

| Ionization Mode: Electrospray (ESI)[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule. The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amine (NH₂) and Indole (N-H) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1580 | N-H bend | Amine (NH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-N stretch | Aromatic amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent. Aromatic amines typically exhibit absorption bands in the 200-700 nm range.[3] For 7-azaindole derivatives, the absorption spectra are known to be red-shifted compared to tryptophan.[4]

Table 5: UV-Vis Absorption Data for this compound (Predicted)

| Solvent | λmax (nm) |

| Methanol | ~280-320 |

| Dichloromethane | ~280-320 |

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

Bruker AVANCE III HD 500 spectrometer or equivalent.[5]

-

5 mm CryoProbe or standard broadband probe.[5]

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.[5]

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg) sequence.[5]

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.5 ppm).

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and confirm the elemental composition.

Instrumentation:

-

Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or equivalent, equipped with a Heated Electrospray Ionization (HESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Resolution: 70,000 or higher.

-

Data Analysis: The acquired spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compared with the theoretical mass.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[6]

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation:

-

Shimadzu UV-140 double beam spectrophotometer or equivalent.[7]

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is around 10 µg/mL.

Acquisition Parameters:

-

Scan Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound such as this compound.

References

- 1. 1H-pyrrolo(2,3-b)pyridin-5-amine | C7H7N3 | CID 11715187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 100960-07-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cris.unibo.it [cris.unibo.it]

- 6. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 7. arcjournals.org [arcjournals.org]

An In-depth Technical Guide to the NMR Spectroscopic Data of 5-Amino-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-Amino-7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridin-5-amine). This compound is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and its potential as a scaffold for various therapeutic agents. This document compiles the currently accessible ¹H NMR data and outlines a general experimental protocol for acquiring such spectra.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 11.04 | s (singlet) | - |

| H-4 | 7.70 | d (doublet) | 2.4 |

| H-2 | 7.27 - 7.18 | m (multiplet) | - |

| H-6 | 7.08 | d (doublet) | 2.3 |

| H-3 | 6.22 - 6.06 | m (multiplet) | - |

| -NH₂ | 4.62 | s (singlet) | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz. Data sourced from ChemicalBook.[1][2]

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield a complete, assigned ¹³C NMR spectrum for this compound. The data for derivatives of 7-azaindole is available but is not a direct representation for the parent compound.[3]

Experimental Protocols

The following section describes a general methodology for the acquisition of NMR spectra for heterocyclic compounds like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

General ¹H and ¹³C NMR Acquisition Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The use of DMSO-d₆ is recommended due to the compound's solubility and to allow for the observation of exchangeable protons (e.g., from the amine and pyrrole N-H groups).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series or similar, operating at a proton frequency of 300 MHz or higher for better signal dispersion.[3]

-

The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C detection.

3. ¹H NMR Spectroscopy:

-

Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker spectrometer) should be performed.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

4. ¹³C NMR Spectroscopy:

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and reference it to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

References

- 1. This compound | 100960-07-4 [chemicalbook.com]

- 2. This compound CAS#: 100960-07-4 [m.chemicalbook.com]

- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectrum of 5-Amino-7-azaindole

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a detailed prediction of its IR spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a primary aromatic amine and the 7-azaindole bicyclic system.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the vibrational characteristics of this compound, a crucial aspect of its structural elucidation and analytical characterization. The guide also includes a standardized experimental protocol for obtaining an IR spectrum of a solid sample via Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy and a visualization of a key signaling pathway where 7-azaindole derivatives are known to be active.

Predicted Infrared Spectrum of this compound

The following table summarizes the predicted vibrational modes for this compound. The predictions are derived from established correlation tables for primary aromatic amines and heterocyclic compounds.[1][2][3][4] The presence of the primary amine group (-NH2) is expected to give rise to characteristic stretching and bending vibrations. The 7-azaindole ring system will exhibit a complex fingerprint region with various C-H, C-N, and C-C stretching and bending modes.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Assignment |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium - Strong | Primary Amine (-NH₂) |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak | 7-Azaindole Ring |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium - Strong | Primary Amine (-NH₂) |

| Aromatic C=C & C=N Stretch | 1400 - 1600 | Medium - Strong | 7-Azaindole Ring |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Primary Amine & 7-Azaindole Ring |

| In-plane C-H Bending | 1000 - 1300 | Medium | 7-Azaindole Ring |

| Out-of-plane C-H Bending | 700 - 900 | Strong | 7-Azaindole Ring |

| N-H Wagging | 650 - 910 | Broad, Medium | Primary Amine (-NH₂) |

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

This section outlines a detailed methodology for acquiring the infrared spectrum of a solid sample, such as this compound, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[5][6][7][8][9]

Objective: To obtain a high-quality infrared spectrum of a solid sample for qualitative analysis and structural elucidation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Solid sample of this compound.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

The spectrum should be collected over a standard mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or ATR correction, using the spectrometer's software.

-

Analyze the spectrum by identifying the characteristic absorption bands and comparing them to known correlation tables or reference spectra.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

-

The logical workflow for this experimental protocol is depicted in the following diagram:

Signaling Pathway Inhibition by 7-Azaindole Derivatives

Derivatives of 7-azaindole are widely recognized as potent inhibitors of various protein kinases, making them valuable scaffolds in the development of targeted cancer therapies.[10][11][12][13] One of the critical signaling pathways implicated in tumor growth and angiogenesis (the formation of new blood vessels) is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[14][15][16][17][18] The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade and indicates the point of inhibition by a 7-azaindole-based kinase inhibitor.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The Analytical Scientist | Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples [theanalyticalscientist.com]

- 6. mt.com [mt.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. researchgate.net [researchgate.net]

- 18. biorbyt.com [biorbyt.com]

Unveiling the Spectroscopic Signature of 5-Amino-7-Azaindole: A Technical Guide to its UV-Vis Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of the 7-azaindole scaffold, with a specific focus on 5-Amino-7-azaindole. While direct experimental data for this compound is not extensively available in the current body of scientific literature, this guide leverages the well-characterized photophysical properties of the parent compound, 7-azaindole, to provide a foundational understanding. The introduction of an amino group at the 5-position is anticipated to modulate the electronic properties and, consequently, the absorption and emission spectra of the 7-azaindole core. This document outlines the expected spectral characteristics, detailed experimental protocols for their measurement, and the underlying photophysical principles.

Photophysical Properties of the 7-Azaindole Chromophore

The 7-azaindole molecule is a fluorescent chromophore that has been extensively studied as an analog of tryptophan and as a probe in biological systems.[1] Its absorption and emission spectra are sensitive to the solvent environment.[1] The presence of a nitrogen atom in the six-membered ring of the indole structure leads to a red-shift in both the absorption and emission spectra compared to tryptophan.[1]

Table 1: UV-Vis Absorption Data for 7-Azaindole in Various Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Methanol | 288 | Data not available |

| Water (pH 7) | 288 | Data not available |

Note: Molar absorptivity data for 7-azaindole is not consistently reported in the literature.

Table 2: Fluorescence Emission Data for 7-Azaindole in Various Solvents

| Solvent | Excitation Wavelength (λ_ex) (nm) | Emission Maximum (λ_em) (nm) | Quantum Yield (Φ_F) |

| Methanol | 288 | 374 | Data not available |

| Water (pH 7) | 288 | 386 | 0.023[2] |

| 1-Methyl-7-azaindole in Water | Not specified | Not specified | 0.55[1] |

Note: The quantum yield of 7-azaindole is highly dependent on the solvent and substitution. For instance, methylation at the N1 position to prevent dimerization significantly increases the quantum yield in water.[1]

Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments for compounds such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible spectroscopic data.

Materials:

-

This compound (or 7-azaindole)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane, water)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using an analytical balance. Dissolve the compound in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the compound is fully dissolved; sonication may be used if necessary.[3]

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. For UV-Vis absorption measurements, the absorbance should typically be within the linear range of the instrument (usually 0.1 - 1.0). For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Cuvette Preparation: Clean the quartz cuvettes thoroughly. Rinse the cuvette with the solvent being used for the measurement before filling it with the sample solution.[4] Ensure there are no air bubbles in the light path. Wipe the optical surfaces of the cuvette with a lint-free cloth before placing it in the spectrometer.[5]

UV-Vis Absorption Spectroscopy

Instrumentation:

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the reference beam path (or measure it as a blank). Record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Record the absorption spectrum of the sample over the same wavelength range.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Instrumentation:

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation and Emission Wavelengths: Set the excitation wavelength (λ_ex), which is typically the absorption maximum (λ_abs) of the compound. Set the range for the emission scan to start at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the emission spectrum of the sample solution.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em). The fluorescence intensity can be quantified by integrating the area under the emission curve.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is a common method for determining the fluorescence efficiency of a compound.[7]

Procedure:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[8]

-

Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values (typically < 0.1) at the same excitation wavelength.[8]

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:[8]

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[7]

-

Visualizing the Photophysical Processes

Diagrams are powerful tools for illustrating experimental workflows and the fundamental principles of light absorption and emission.

Caption: Experimental workflow for UV-Vis absorption and fluorescence spectroscopy.

The Jablonski diagram below illustrates the electronic transitions that occur during absorption and fluorescence.

Caption: Jablonski diagram illustrating absorption and fluorescence transitions.

Conclusion

This technical guide has provided a detailed framework for understanding and measuring the UV-Vis absorption and emission spectra of this compound. While experimental data for this specific derivative is sparse, the well-documented properties of the parent 7-azaindole serve as an excellent starting point for researchers. The addition of a 5-amino group is predicted to induce a bathochromic shift in the spectra, enhancing the chromophore's interaction with visible light. The provided experimental protocols offer a robust methodology for the characterization of this compound and other similar derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the photophysical properties of this promising molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. ossila.com [ossila.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

5-Amino-7-azaindole: A Technical Deep Dive into its Photophysical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-7-azaindole, a heterocyclic aromatic compound, is a derivative of 7-azaindole, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the 5-position can modulate the electronic and photophysical properties of the 7-azaindole core, making it a valuable building block for the development of fluorescent probes and potential therapeutic agents. This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-azaindole derivatives as a proxy for this compound, detailed experimental protocols for its synthesis, and insights into its potential biological applications, particularly as a kinase inhibitor.

Photophysical Properties

The parent 7-azaindole is weakly fluorescent in water.[1] However, modification of the 7-azaindole core can significantly impact its fluorescence quantum yield. For instance, N-methylation to 1-methyl-7-azaindole results in a substantial increase in the fluorescence quantum yield.[2] This suggests that the amino substitution at the 5-position in this compound likely influences its photophysical characteristics, although experimental determination is required for precise quantification.

Table 1: Photophysical Data of 7-Azaindole Derivatives

| Compound | Solvent/Environment | Fluorescence Quantum Yield (Φ) | Emission Maximum (λem) |

| 7-Azaindole | Water | 0.023[1] | 386 nm[1] |

| 7-Azaindole (glycosylated) | 1x TBE buffer | 0.53[1] | 388 nm[1] |

| 7-Azaindole in single-strand DNA | 1x TBE buffer | 0.020[1] | 379 nm[1] |

| 7-Azaindole in double-strand DNA | 1x TBE buffer | 0.016[1] | 379 nm[1] |

| 1-Methyl-7-azaindole | Water (20 °C) | 0.55[2] | Not Specified |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 5-Nitro-7-azaindole.[3]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Protocol for the Reduction of 5-Nitro-7-azaindole:

-

Dissolution: Dissolve 5-Nitro-7-azaindole (e.g., 500 mg, 3.07 mmol) in a suitable solvent such as methanol (125 mL) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, to remove oxygen.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 326 mg, 0.306 mmol) or Platinum on activated carbon to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature (20 °C) overnight.

-

Filtration: After the reaction is complete (monitored by TLC or other suitable methods), filter the suspension through a pad of Celite® 545 to remove the catalyst.

-

Purification: Wash the filter cake with the solvent used for the reaction (e.g., MeOH). Combine the organic phases and concentrate them in vacuo to yield this compound.

Measurement of Fluorescence Quantum Yield (General Protocol)

The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.

Caption: Workflow for fluorescence quantum yield determination.

Key Steps:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance for both sets of solutions. The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors.[4][5] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring of the 7-azaindole core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[5][6]

While a specific signaling pathway directly modulated by this compound is not explicitly detailed in the provided search results, its structural similarity to other 7-azaindole-based kinase inhibitors suggests it could potentially inhibit various kinases involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[7] Inhibition of these kinases can disrupt downstream signaling cascades that are often dysregulated in diseases like cancer.

References

- 1. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 5-Amino-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 5-Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound itself, this document extrapolates likely structural features based on the crystallographic analysis of its derivatives and provides a comprehensive framework for its experimental determination.

Introduction

This compound is a derivative of 7-azaindole, a privileged scaffold in drug discovery.[1][2][3] The 7-azaindole nucleus is a bioisostere of indole and purine systems, and its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, and antiviral effects.[1][2][3] Understanding the three-dimensional structure of this compound is crucial for rational drug design and the development of novel therapeutics. While the precise crystal structure of the parent compound is not publicly documented, analysis of its derivatives provides valuable insights into its probable solid-state conformation and intermolecular interactions.

Predicted Crystallographic Data and Molecular Geometry

Based on the analysis of closely related 7-azaindole derivatives, the following crystallographic parameters and molecular features for this compound can be anticipated.[4]

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Common for similar heterocyclic compounds) |

| Unit Cell Dimensions | a ≈ 5-10 Å, b ≈ 10-15 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 4 or 8 |

| Key Intermolecular Interactions | N-H···N and N-H···N hydrogen bonds involving the amino group, the pyrrole nitrogen, and the pyridine nitrogen. π-π stacking between the bicyclic rings. |

| Molecular Conformation | The 7-azaindole ring system is expected to be largely planar. |

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established workflow in small molecule X-ray crystallography.[5][6][7][8]

Crystallization

The primary and often most challenging step is the growth of high-quality single crystals.[6][7]

Objective: To obtain single crystals of this compound with dimensions of at least 0.1 x 0.1 x 0.1 mm, free of significant defects.[5][7]

Recommended Method: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is moderately soluble.[9]

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

-

Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely sealed to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

X-ray Diffraction Data Collection

Objective: To obtain a complete and high-resolution diffraction dataset from a single crystal.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Below is a DOT script representing the experimental workflow for crystal structure determination.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. rigaku.com [rigaku.com]

- 9. How To [chem.rochester.edu]

The Inherent Biological Potential of the 5-Amino-7-Azaindole Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of indole and purine, has garnered significant attention in medicinal chemistry as a privileged structure, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities, improves physicochemical properties, and offers a versatile platform for structural modifications. This technical guide delves into the inherent biological activities associated with the 5-Amino-7-azaindole core, a key variant of this scaffold. While direct research on the unsubstituted parent compound is limited, extensive studies on its derivatives have illuminated the therapeutic potential of this chemical moiety. This document will focus on a representative application of the 7-azaindole scaffold as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Core Biological Activity: Kinase Inhibition

The 7-azaindole framework is a recognized pharmacophore for kinase inhibition. The arrangement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, mimicking the binding of the natural substrate, adenosine triphosphate (ATP). This interaction is fundamental to the inhibitory activity of many 7-azaindole derivatives.

A prominent example of the therapeutic application of the 7-azaindole scaffold is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial intracellular signaling network that governs multiple cellular processes, including proliferation, survival, and metabolism.[2][3] Its frequent deregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapies.[1]

Quantitative Data: PI3K Inhibition by a 7-Azaindole Derivative

To illustrate the potent inhibitory activity of the 7-azaindole scaffold, the following table summarizes the in vitro inhibitory concentrations (IC50) of a representative 7-azaindole derivative against PI3Kγ and its cellular activity.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| B13 | PI3Kγ | Biochemical | 0.5 | - | - | [1] |

| C2 | PI3Kγ | Biochemical | - | U937 | 0.003 | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological activity of 7-azaindole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

-

Kinase (e.g., PI3Kγ)

-

Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

-

ATP

-

7-azaindole test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-